molecular formula C11H16N2O2 B2389600 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one CAS No. 1864063-42-2

3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No.: B2389600
CAS No.: 1864063-42-2
M. Wt: 208.261
InChI Key: QBWQIUMDPCIVHH-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one is a cyclobutanone derivative featuring a tert-butoxy group at the 3-position and a pyrazole ring at the 2-position. The pyrazole moiety, a nitrogen-containing heterocycle, enables hydrogen bonding and metal coordination, making this compound relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-pyrazol-1-ylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-9-7-8(14)10(9)13-6-4-5-12-13/h4-6,9-10H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWQIUMDPCIVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)C1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one with two related cyclobutanone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Potential Applications
This compound C₁₁H₁₆N₂O₂ 208.26 Cyclobutanone, Pyrazole, tert-butoxy 2-pyrazolyl, 3-tert-butoxy Pharmaceuticals, Agrochemicals
3-(tert-Butoxy)cyclobutane-1-carboxylic acid C₉H₁₄O₃ 170.21 Cyclobutane, Carboxylic acid, tert-butoxy 3-tert-butoxy, 1-carboxylic acid Polymers, Drug intermediates
3-[2-(6-tert-butyl-benzimidazol-2-yl)ethyl]cyclobutanone C₁₇H₂₂N₂O 270.37 Cyclobutanone, Benzimidazole 2-(benzimidazolyl)ethyl, 6-tert-butyl Antivirals, Agrochemicals

Key Differences and Implications

Functional Groups and Reactivity :

  • The pyrazole group in the target compound provides hydrogen-bonding sites (N–H), enhancing interactions in biological systems or crystal lattices . In contrast, the carboxylic acid in ’s compound enables acid-base reactions or salt formation, broadening its utility in synthetic chemistry .
  • The benzimidazole substituent in ’s compound offers a larger aromatic system for π-π stacking but may reduce solubility compared to pyrazole .

However, the target compound’s pyrazole may mitigate this effect by directing reactivity via its lone pairs. The ethyl-benzimidazole chain in ’s compound increases molecular weight and lipophilicity, favoring membrane permeability in agrochemical applications .

’s carboxylic acid derivative may serve as a monomer in biodegradable polymers or a precursor for ester prodrugs . ’s benzimidazole analog aligns with antiviral agents (e.g., HCV protease inhibitors) due to its heterocyclic pharmacophore .

Research Findings and Trends

  • Crystallography and Packing : The tert-butoxy group’s bulkiness may disrupt dense crystal packing, as seen in Etter’s hydrogen-bonding analysis . Pyrazole’s directional hydrogen bonds could stabilize specific conformations, aiding in co-crystal engineering.
  • Stability: Cyclobutanone’s ring strain may lead to ring-opening reactions under basic conditions. The tert-butoxy group’s electron-donating effects could stabilize the ketone against nucleophilic attack compared to carboxylic acid derivatives .
  • Synthetic Flexibility : The pyrazole ring allows for functionalization at the N-1 position, enabling diversification into libraries for high-throughput screening.

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